![molecular formula C18H28N2O3S B513307 2-(4-((4-Cyclohexylphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941003-09-4](/img/structure/B513307.png)
2-(4-((4-Cyclohexylphenyl)sulfonyl)piperazin-1-yl)ethanol
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Description
The compound “2-(4-((4-Cyclohexylphenyl)sulfonyl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C18H28N2O3S . It has an average mass of 352.491 Da and a monoisotopic mass of 352.182068 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a heterocyclic amine, attached to a cyclohexylphenylsulfonyl group and an ethanol group . The exact 3D structure and conformation would require further computational or experimental studies.Future Directions
The future directions for this compound could involve further studies to determine its potential biological activities, such as its potential as a carbonic anhydrase inhibitor . Additionally, further studies could explore its physical and chemical properties, as well as potential applications in various fields.
Mechanism of Action
Target of Action
Piperazine derivatives have been known to exhibit a wide range of biological and pharmaceutical activity . For instance, some piperazine derivatives have shown to target DNA gyrase , an enzyme involved in DNA replication and transcription.
Mode of Action
It can be inferred from related studies that piperazine derivatives may interact with their targets and cause changes at the molecular level . For example, some piperazine derivatives have been found to inhibit DNA gyrase, leading to disruption of DNA replication and transcription .
Biochemical Pathways
Based on the potential target (dna gyrase), it can be inferred that the compound may affect dna replication and transcription pathways .
Result of Action
If the compound acts by inhibiting dna gyrase, it could potentially lead to disruption of dna replication and transcription, thereby affecting cell proliferation .
properties
IUPAC Name |
2-[4-(4-cyclohexylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c21-15-14-19-10-12-20(13-11-19)24(22,23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h6-9,16,21H,1-5,10-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRVWTFRHPUKJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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